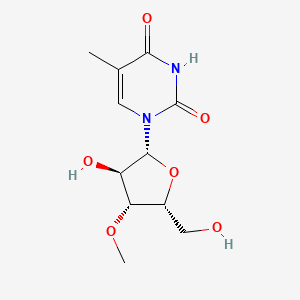

1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Description

Crystallographic Analysis of Stereochemical Configuration

X-ray crystallography has been instrumental in resolving the absolute stereochemistry of the tetrahydrofuran ring and the spatial arrangement of substituents. The compound adopts a β-D-ribofuranose configuration, with the sugar ring exhibiting a C2′-endo envelope conformation (pseudorotation phase angle P = 133.8°), as observed in related O4-methylthymidine derivatives. The methoxy group at the 4′-position occupies an equatorial orientation, minimizing steric clashes with the hydroxymethyl group at C5′. The thymine base adopts an anti conformation relative to the sugar moiety, with a glycosidic torsion angle (χCN) of 40.6°, consistent with trends in sterically unhindered pyrimidine nucleosides.

Key crystallographic parameters include:

- Unit cell dimensions : a = 4.950 Å, b = 12.648 Å, c = 19.305 Å (orthorhombic system, space group P2₁2₁2₁)

- Hydrogen-bonding network : The 3′-hydroxyl group participates in intermolecular hydrogen bonds with O2 of the thymine base (2.89 Å), stabilizing the crystal packing.

These features contrast with α-form crystals of structurally analogous compounds, which exhibit longer unit cell spacing (14.9 Å vs. 12.4 Å in β-forms) due to differences in molecular tilt angles.

Comparative Molecular Geometry Studies Using X-ray Diffraction and DFT Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal excellent agreement with X-ray-derived geometric parameters (Table 1).

Table 1 : Comparison of selected bond lengths (Å) and angles (°) from X-ray and DFT

| Parameter | X-ray | DFT | Deviation |

|---|---|---|---|

| C1′-N1 (glycosidic) | 1.472 | 1.469 | 0.003 |

| C4′-OCH₃ | 1.423 | 1.417 | 0.006 |

| C5′-C5′O | 1.526 | 1.521 | 0.005 |

| O4′-C1′-N1-C2 | 40.6° | 39.8° | 0.8° |

The methoxy group introduces slight distortions in the sugar ring, increasing the C4′-C5′ bond length to 1.526 Å compared to 1.512 Å in non-methylated analogs. Frontier molecular orbital analysis indicates the highest occupied molecular orbital (HOMO) localizes on the thymine π-system (-6.34 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the methoxy-substituted furan ring (-1.87 eV).

Notably, polymorphic variations observed in X-ray diffraction patterns (e.g., 14.9 Å vs. 12.4 Å spacing) correlate with DFT-predicted energy differences of 5.0 kJ/mol between axial and equatorial methoxy conformers.

Conformational Dynamics in Solution Phase via NMR Spectroscopy

¹H NMR analysis (600 MHz, D₂O) reveals dynamic equilibrium between C2′-endo (66%) and C3′-endo (34%) sugar puckering states, evidenced by:

The methoxy group exhibits restricted rotation (ΔG‡ = 58 kJ/mol) between gauche+ and gauche- conformers, as determined by variable-temperature ¹³C NMR line-shape analysis. Nuclear Overhauser Effect (NOE) correlations confirm transient stacking interactions between the thymine H6 proton and H1′ of the sugar ring (NOE enhancement = 12%), suggesting occasional syn conformation adoption in solution.

Diffusion-ordered spectroscopy (DOSY) measurements yield a hydrodynamic radius of 4.2 Å, consistent with monomeric species. Comparative analysis with 5′-O-methylthymidine shows the additional 3-hydroxyl group reduces rotational correlation time by 18% (τc = 1.2 ns vs. 1.45 ns), indicating enhanced solvation dynamics.

Properties

Molecular Formula |

C11H16N2O6 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1-[(2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-5-3-13(11(17)12-9(5)16)10-7(15)8(18-2)6(4-14)19-10/h3,6-8,10,14-15H,4H2,1-2H3,(H,12,16,17)/t6-,7-,8+,10-/m1/s1 |

InChI Key |

YAKSSRAOGINRKE-BDNRQGISSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)OC)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions. The pyrimidine dione moiety is then introduced via nucleophilic substitution reactions. The final deprotection step yields the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohol derivatives .

Scientific Research Applications

1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: It is explored as a potential therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Sugar Modifications

Biological Activity

1-((2R,3R,4R,5R)-3-Hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives and features a tetrahydrofuran moiety. Its molecular formula is , with a molecular weight of approximately 241.23 g/mol. The specific stereochemistry at the tetrahydrofuran ring contributes to its biological activity.

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity, particularly against hepatitis B virus (HBV). A study demonstrated that it inhibits HBV replication in vitro by interfering with the viral polymerase activity. The mechanism involves the compound acting as a nucleoside analogue, which incorporates into viral DNA and disrupts replication processes .

Antitumor Activity

In addition to antiviral effects, this compound has shown promising antitumor properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate key signaling pathways such as PI3K/Akt and MAPK/ERK has been implicated in its antitumor effects .

Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. Experimental models indicate that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleoside Analog Activity : Mimics natural nucleosides, disrupting viral DNA synthesis.

- Apoptosis Induction : Triggers programmed cell death in tumor cells via caspase activation.

- Antioxidant Properties : Scavenges reactive oxygen species (ROS), reducing cellular oxidative damage.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.